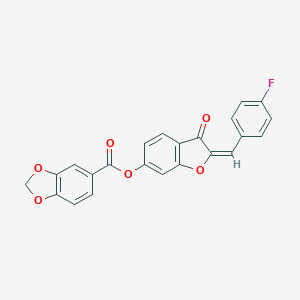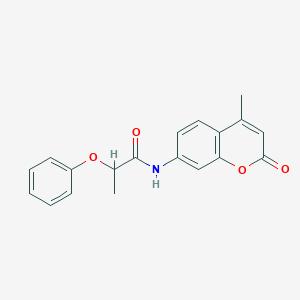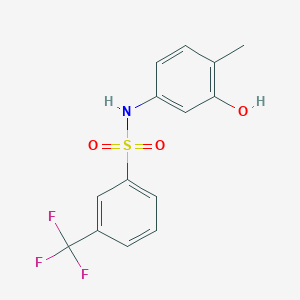
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate, also known as FLB-5, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. FLB-5 belongs to the family of benzofuran derivatives, which have been studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In
作用机制
The mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is not fully understood. However, it has been proposed that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been found to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the advantages of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its potential as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. However, one of the limitations of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is its moderate yield in the synthesis process, which may limit its availability for large-scale studies.
未来方向
There are several future directions for the study of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. One direction is to optimize the synthesis method to improve the yield and scalability of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. Another direction is to conduct further preclinical studies to determine the safety and efficacy of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate in animal models. In addition, studies are needed to investigate the potential of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate as a lead compound for the development of new anticancer, antiviral, and anti-inflammatory drugs. Finally, studies are needed to investigate the mechanism of action of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate and its potential interactions with other drugs.
合成方法
The synthesis of 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base catalyst. The resulting product is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to obtain 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate. The yield of this reaction is moderate, ranging from 45% to 65%.
科学研究应用
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has shown promising results in various scientific research applications. In particular, it has been studied for its anticancer properties. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In addition to its anticancer properties, 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has also been studied for its antiviral and anti-inflammatory activities. 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has been found to inhibit the replication of the influenza virus and reduce the production of pro-inflammatory cytokines in vitro. These findings suggest that 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate may have potential applications in the treatment of viral infections and inflammatory diseases.
属性
产品名称 |
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate |
|---|---|
分子式 |
C23H13FO6 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
[(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H13FO6/c24-15-4-1-13(2-5-15)9-21-22(25)17-7-6-16(11-19(17)30-21)29-23(26)14-3-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9+ |
InChI 键 |
QKURRBMJRVKKDZ-ZVBGSRNCSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=C(C=C5)F)/O4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)


